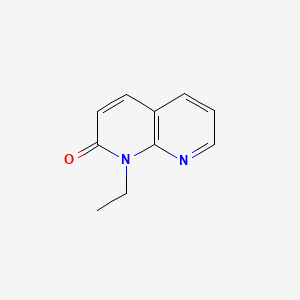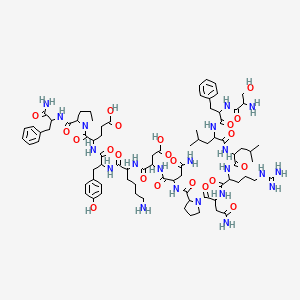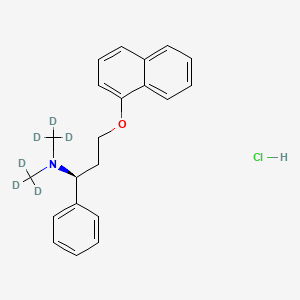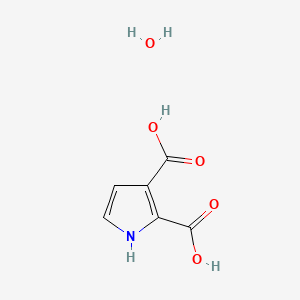
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Molecular Structure Analysis
The molecular formula of 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is C6H7NO5 . The InChI code is 1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) .
Chemical Reactions Analysis
Pyrrole derivatives, including 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate, are used in a number of synthetic organic chemistry reactions . For example, they are precursors in the synthesis of medicinal compounds .
Physical And Chemical Properties Analysis
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is a white crystalline solid with a molecular weight of 131.11 g/mol and a melting point of 153 °C. Its molecular formula is C6H7NO5 .
Scientific Research Applications
Forensic Applications
There is a study that suggests its potential use in forensic applications . It is used as a marker in hair analysis, which can provide valuable information in forensic investigations.
Diabetes Research
The compound is structurally related to pyrraline, a well-known diabetes molecular marker . This suggests its potential use in diabetes research and the development of new treatments.
Polyester Production
Pyrrole-2,5-dicarboxylic acid (PDCA), a structurally related compound, is considered a potential monomer for polyester production . This suggests that “1H-Pyrrole-2,3-dicarboxylic Acid Hydrate” could also have potential applications in polymer science and engineering.
Mechanism of Action
Future Directions
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate has a wide range of applications in the scientific research community. Its role in creating bioactive molecules for therapeutic use , its potential in biotechnological innovations, and its use in creating complex molecular architectures suggest promising future directions for this compound.
properties
IUPAC Name |
1H-pyrrole-2,3-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4.H2O/c8-5(9)3-1-2-7-4(3)6(10)11;/h1-2,7H,(H,8,9)(H,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXOPVAWXDKDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)
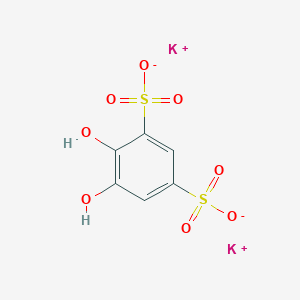
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
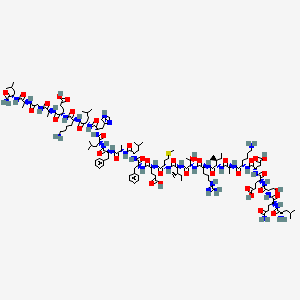
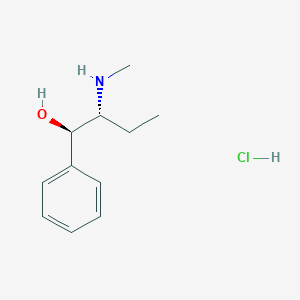
![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)
